{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride
Description
{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride (CAS: 1158553-96-8) is a tertiary amine hydrochloride characterized by a benzyloxy-substituted phenyl group attached to a methylamine backbone with a propyl chain. Its IUPAC name reflects the benzyloxy moiety at the 3-position of the phenyl ring, a methyl bridge, and a propylamine group protonated as a hydrochloride salt. Synonyms include N-[3-(Benzyloxy)benzyl]-N-propylamine hydrochloride and Cl.CCCNCC1=CC(OCC2=CC=CC=C2)=CC=C1 . The InChIKey (XXVSTLYYSBTUKU-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and structural properties.
Properties
IUPAC Name |
N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.ClH/c1-2-11-18-13-16-9-6-10-17(12-16)19-14-15-7-4-3-5-8-15;/h3-10,12,18H,2,11,13-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVSTLYYSBTUKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC(=CC=C1)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride typically involves multiple steps:
Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.
Attachment to the Phenyl Ring: The benzyloxy group is then attached to the phenyl ring via an electrophilic aromatic substitution reaction.
Introduction of the Propylamine Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or amines can be used under basic conditions.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Benzyloxyphenylamine.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Scientific Research Applications
{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Used in the production of materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of {[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on substituent variations, amine chain length, and heterocyclic modifications. Key comparisons include:
3-(1H-1,3-Benzodiazol-2-yl)propylamine Hydrochloride
- Structural Differences : Replaces the benzyloxy-phenyl group with a benzodiazol heterocycle and substitutes the propyl chain with a methyl group .
- The shorter methyl chain may reduce steric hindrance, affecting receptor-binding kinetics in pharmacological contexts.
Substituted Oxazoloquinolines and Imidazole Carboxylates
- Structural Differences: Heterocyclic cores (e.g., oxazolo[4,5-c]quinolines) contrast with the acyclic tertiary amine structure of the target compound .
- Implications :
Hydrochloride Salts of Aromatic Amines
- Example : Hygroscopic hydrochloride salts with melting points ~254°C () .
- Implications :
- Melting points and hygroscopicity vary with aromatic substitution. The benzyloxy group in the target compound may increase hydrophobicity, reducing hygroscopicity compared to nitro- or methoxy-substituted analogs.
Data Table: Key Properties of Comparable Compounds
Research Findings and Trends
- Lipophilicity : The benzyloxy group in the target compound likely enhances blood-brain barrier penetration compared to polar heterocycles (e.g., benzodiazol) .
- Salt Forms : Hydrochloride salts improve crystallinity and stability, though hygroscopicity depends on substituents (e.g., nitro groups increase water affinity) .
Biological Activity
{[3-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of the compound's significance in scientific research.
Chemical Structure and Properties
The compound consists of a benzyloxy group attached to a phenyl ring, linked to a propyl amine moiety. This structure enhances its hydrophobicity and allows for significant interactions with biological molecules.
Molecular Formula: CHClN
Molecular Weight: 235.75 g/mol
The biological activity of this compound primarily arises from its ability to interact with various molecular targets. Key interactions include:
- Hydrogen Bonding: The amine group can form hydrogen bonds with biological receptors or enzymes, influencing their activity.
- π-π Interactions: The benzyloxy group can engage in π-π interactions with aromatic residues in proteins, potentially modulating enzyme activity or receptor binding.
These interactions can lead to various pharmacological effects, including potential therapeutic applications in treating metabolic disorders and other diseases.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various pathogens.
- Anticancer Properties: Similar compounds have shown promise in anticancer applications, warranting further investigation into this compound's efficacy.
- Receptor Interaction: The compound may act as an agonist or antagonist at specific receptors, including adrenergic receptors, which are critical in metabolic regulation.
Case Studies and Research Findings
-
Antimicrobial Evaluation:
A study evaluated the antimicrobial properties of similar benzyloxy compounds, revealing significant activity against both Gram-positive and Gram-negative bacteria. The findings suggest that the structural features of this compound could enhance its antimicrobial efficacy . -
Anticancer Potential:
Research into structurally related compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. Further exploration into the mechanisms by which this compound affects cancer cell lines is ongoing . -
Receptor Binding Studies:
Investigations into receptor interactions have shown that derivatives of this compound can bind effectively to adrenergic receptors, indicating potential use in metabolic disorder treatments .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics and biological activities of compounds structurally similar to this compound:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| {[3-(Methoxy)phenyl]methyl}(propyl)amine | Methoxy instead of benzyloxy | Antidepressant properties |
| {[3-(Ethoxy)phenyl]methyl}(propyl)amine | Ethoxy group present | Antimicrobial effects |
| {[2-(Benzyloxy)phenyl]methyl}(propyl)amine | Different positioning of groups | Potential antitumor activity |
The presence of the benzyloxy group in this compound imparts unique chemical properties compared to its methoxy and ethoxy analogs, enhancing its hydrophobicity and interaction capabilities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
